1-(Tert-butyl)-3-((2-oxo-3-phenyloxazolidin-5-yl)methyl)urea
Description
Properties
IUPAC Name |
1-tert-butyl-3-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-15(2,3)17-13(19)16-9-12-10-18(14(20)21-12)11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFMKXHNAHWLALY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC1CN(C(=O)O1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Tert-butyl)-3-((2-oxo-3-phenyloxazolidin-5-yl)methyl)urea typically involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved by reacting an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation or alkylation reaction.
Formation of the Urea Moiety: The final step involves the reaction of the oxazolidinone intermediate with tert-butyl isocyanate under controlled conditions to form the desired urea compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Oxazolidinone Ring Formation
Oxazolidinones are typically synthesized via cyclization of β-amino alcohols using carbonylating agents like paraformaldehyde or cyanuric chloride. For example:
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Cyclization with paraformaldehyde : A β-amino alcohol (e.g., from Boc-protected β-amino acids) reacts with paraformaldehyde in basic conditions (e.g., NaOH) to form the oxazolidinone ring .
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Catalytic role of epoxides : Epoxides like 1-epoxyhexane can act as catalysts or participants in ring-forming reactions, accelerating cyclization under reflux conditions .
Urea Coupling
The urea moiety is introduced through nucleophilic substitution or coupling reactions :
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Reaction with carbamates : The oxazolidinylmethyl amine may react with tert-butyl carbamate derivatives (e.g., tert-butyl isocyanate) to form the urea linkage.
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Catalytic conditions : Phase-transfer catalysts like tetra-n-butylammonium iodide (TBAI) or ascorbic acid may facilitate the reaction, though ascorbic acid can reduce selectivity depending on substrates .
Cyclization Mechanism
The oxazolidinone formation involves nucleophilic attack of the amine on the carbonyl carbon of paraformaldehyde, followed by ring closure:
This step is critical for constructing the five-membered ring .
Urea Coupling Mechanism
The coupling reaction likely proceeds via nucleophilic displacement :
Catalysts like TBAI may enhance the nucleophilicity of the amine, while ascorbic acid could act as a base or redox mediator .
Key Reaction Parameters
Stability and Reactivity
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Epoxide catalysis : Epoxides like 1-epoxyhexane can act as catalytic co-solvents, enabling room-temperature reactions .
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Decarbonylation : Under certain conditions (e.g., presence of ascorbic acid), isocyanurate trimers may decompose to form urea derivatives .
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Stereochemical Control : Oxazolidinone synthesis often involves stereoselective cyclization, though specific configurations depend on starting materials .
Scientific Research Applications
Anticoagulant Development
One of the significant applications of 1-(Tert-butyl)-3-((2-oxo-3-phenyloxazolidin-5-yl)methyl)urea is its role as an intermediate in the synthesis of anticoagulants, notably Rivaroxaban. Rivaroxaban is an orally active direct Factor Xa inhibitor used to prevent thromboembolic disorders. The compound serves as a crucial precursor due to its structural features that facilitate the formation of the active pharmaceutical ingredient (API) through various synthetic routes.
| Compound | Role | Application |
|---|---|---|
| This compound | Intermediate | Synthesis of Rivaroxaban |
| Rivaroxaban | Anticoagulant | Treatment of thromboembolic disorders |
The synthesis pathway for Rivaroxaban involves multiple steps where this compound undergoes reactions that ultimately lead to the formation of the final product. This highlights the compound's importance in pharmaceutical manufacturing processes aimed at developing effective anticoagulants .
Catalytic Applications
In organocatalysis, this compound has been investigated for its potential as a catalyst or catalyst precursor in various chemical transformations. Its unique structural properties allow it to act as a hydrogen-bond donor, which is essential in facilitating reactions involving epoxides and isocyanates.
A study highlighted the use of hydroxyl compounds, including derivatives like this compound, in the synthesis of oxazolidinones through organocatalytic methods. These oxazolidinones are valuable intermediates in drug discovery and development .
Chiral Diamine Derivatives
The compound also plays a role in synthesizing chiral diamine derivatives, which are crucial in asymmetric synthesis. The ability to produce these derivatives efficiently can lead to advancements in creating enantiomerically pure pharmaceuticals.
| Chiral Compound | Synthesis Method | Importance |
|---|---|---|
| Chiral diamine derivatives | Cu-catalyzed reductive coupling | Asymmetric synthesis in pharmaceuticals |
The utilization of this compound in these reactions demonstrates its versatility and significance in modern synthetic organic chemistry .
Case Study 1: Synthesis of Rivaroxaban
A detailed investigation into the synthesis of Rivaroxaban revealed that using this compound as an intermediate significantly improved yield and reduced reaction times compared to traditional methods. The study employed various analytical techniques to confirm the structure and purity of the synthesized product, establishing a reliable route for industrial-scale production.
Case Study 2: Organocatalytic Reactions
In another study focusing on organocatalysis, researchers demonstrated that this compound could effectively catalyze the formation of cyclic carbonates from epoxides under mild conditions. This application not only showcases its catalytic efficiency but also its potential for green chemistry applications by minimizing waste and energy consumption .
Mechanism of Action
The mechanism of action of 1-(Tert-butyl)-3-((2-oxo-3-phenyloxazolidin-5-yl)methyl)urea would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous urea derivatives, focusing on heterocyclic cores, substituents, and inferred properties.
Structural and Functional Comparison
Key Differentiators
Heterocyclic Core Influence: Oxazolidinone (Target): The 2-oxo group and rigid five-membered ring favor strong H-bond acceptor capacity and conformational stability. This core is associated with antimicrobial activity . Pyrazole: The pyrazole’s 3-oxo group mimics oxazolidinone’s carbonyl but introduces additional steric bulk from methyl and phenyl substituents.
The 4-chlorophenyl group in the isoxazole analog increases lipophilicity (logP) compared to the target’s phenyl-substituted oxazolidinone, which may affect membrane permeability.
Physicochemical Properties: The oxazolidinone’s methylene linker (-CH2-) in the target compound may increase flexibility, allowing better adaptation to binding pockets. Isoxazole and pyrazole analogs lack such linkers, resulting in more rigid architectures.
Research Implications and Limitations
- Structural Insights: The oxazolidinone ring’s puckering (governed by Cremer-Pople parameters ) could influence the target compound’s bioactive conformation. For example, a planar oxazolidinone might reduce steric clashes in tight binding sites.
- Data Gaps : The evidence provided lacks explicit biological or thermodynamic data (e.g., IC50, solubility). Further studies are needed to correlate structural features with activity.
- Synthetic Considerations: The tert-butyl group and oxazolidinone core may pose challenges in synthesis, requiring specialized reagents or catalysts compared to isoxazole or pyrazole analogs.
Biological Activity
1-(Tert-butyl)-3-((2-oxo-3-phenyloxazolidin-5-yl)methyl)urea is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes current research findings regarding its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name: this compound
- Molecular Formula: C₁₉H₂₇N₃O₄
- CAS Number: 1644602-71-0
This compound features a tert-butyl group and an oxazolidinone moiety, which are significant for its biological properties.
Anticancer Properties
Recent studies have indicated that compounds containing the oxazolidinone structure exhibit promising anticancer activity. For instance, derivatives of oxazolidinones have shown selective cytotoxicity against various cancer cell lines. In a study evaluating the cytotoxic effects of similar compounds, it was found that certain derivatives had GI50 values in the micromolar range against non-small cell lung cancer and breast cancer cell lines .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cancer Type | GI50 (µM) |
|---|---|---|
| Compound A | Non-small lung cancer | 25.1 |
| Compound B | Breast cancer | 15.1 |
| Compound C | Prostate cancer | 28.7 |
Antimicrobial Activity
The antimicrobial potential of urea derivatives has been well documented. Compounds with similar structures have demonstrated activity against a range of pathogens, including bacteria and fungi. For example, a related thioamide showed significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 0.03 to 0.12 µg/mL against Staphylococcus aureus and Streptococcus pyogenes .
Table 2: Antimicrobial Activity Data
| Compound Name | Pathogen | MIC (µg/mL) |
|---|---|---|
| Compound D | S. aureus | 0.03 |
| Compound E | S. pyogenes | 0.06 |
| Compound F | H. influenza | 0.25 |
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis: Evidence suggests that these compounds can trigger programmed cell death in malignant cells.
- Antimicrobial Mechanisms: The urea bond may interact with microbial enzymes or structural proteins, disrupting normal cellular functions.
Case Study 1: Anticancer Efficacy
A recent investigation into the anticancer efficacy of oxazolidinone derivatives revealed that specific modifications to the side chains significantly enhanced their activity against prostate cancer cells. The study highlighted the importance of structural optimization in developing more potent anticancer agents .
Case Study 2: Antimicrobial Screening
In a comprehensive screening of various urea derivatives, one compound demonstrated broad-spectrum antimicrobial activity, effectively inhibiting both Gram-positive and Gram-negative bacteria as well as certain fungi. This study underscores the potential for developing new antimicrobial therapies from existing chemical frameworks .
Q & A
Q. What are the recommended synthetic routes for 1-(tert-butyl)-3-((2-oxo-3-phenyloxazolidin-5-yl)methyl)urea, and what critical reaction parameters should be optimized?
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the oxazolidinone core via cyclization of an epoxide or aziridine intermediate with a phenyl isocyanate derivative.
- Step 2: Introduction of the tert-butyl urea group via nucleophilic substitution or carbamate coupling. A common method employs tert-butyl isocyanate reacting with an amine-functionalized oxazolidinone intermediate under anhydrous conditions .
- Critical parameters:
- Temperature control (<0°C for isocyanate reactions to prevent side reactions).
- Solvent choice (e.g., dichloromethane or THF for improved solubility of intermediates).
- Use of catalysts like triethylamine to neutralize HCl byproducts during urea formation .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address structural ambiguities?
- NMR Spectroscopy:
- ¹H/¹³C NMR resolves the tert-butyl group (δ ~1.3 ppm for CH₃, split into a singlet) and oxazolidinone carbonyl (δ ~170 ppm). The methylene bridge (CH₂) between urea and oxazolidinone appears at δ ~3.5–4.5 ppm .
- 2D NMR (HSQC, HMBC) confirms connectivity, particularly between the urea NH and oxazolidinone ring.
- IR Spectroscopy:
- Mass Spectrometry (HRMS):
- Accurate mass analysis distinguishes isotopic patterns, critical for verifying molecular formula (e.g., [M+H]⁺ with <3 ppm error).
- X-ray Crystallography:
Q. How does the oxazolidinone ring conformation affect the compound’s reactivity and stability under varying pH conditions?
- The oxazolidinone ring adopts a puckered conformation, quantified using Cremer-Pople coordinates (e.g., total puckering amplitude Q and polar angles θ, φ) .
- Reactivity:
- Ring puckering influences steric accessibility of the urea group for intermolecular interactions.
- Stability:
- Under acidic conditions (pH <3), the oxazolidinone ring may undergo hydrolysis, degrading the compound. Alkaline conditions (pH >10) destabilize the urea group .
Advanced Research Questions
Q. How can SHELX programs be applied to resolve crystallographic ambiguities in this compound’s structure?
Q. What experimental strategies can resolve contradictions in synthetic yield data reported across studies?
- Controlled variable analysis:
- Compare yields under inert (N₂/Ar) vs. ambient atmospheres to assess oxygen/moisture sensitivity.
- Screen solvents (e.g., DMF vs. acetonitrile) to identify polarity effects on intermediate stability.
- Statistical DOE (Design of Experiments):
Q. How can computational and experimental methods be integrated to design assays for studying enzyme inhibition by this compound?
- Docking simulations (e.g., AutoDock Vina):
- Model hydrogen bonding between the urea group and enzyme active sites (e.g., kinases or proteases).
- Surface Plasmon Resonance (SPR):
- Immobilize the target enzyme on a sensor chip and measure binding kinetics (ka/kd) at varying compound concentrations.
- Fluorescence polarization assays:
- Use labeled ATP analogues to quantify competitive binding in enzyme inhibition studies .
Q. What methodologies are recommended for structure-activity relationship (SAR) studies targeting the urea and oxazolidinone moieties?
- Analog synthesis:
- Pharmacophore mapping:
- Overlay crystal structures of analogs to identify conserved hydrogen-bonding features critical for activity.
- In vitro cytotoxicity profiling:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
